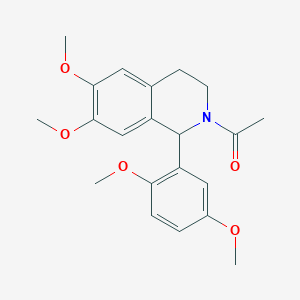![molecular formula C21H22N2O3 B4955471 {1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}(2-furyl)methanone](/img/structure/B4955471.png)
{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}(2-furyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound '{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}(2-furyl)methanone' is a synthetic molecule that has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and material science.
科学研究应用
The compound '{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}(2-furyl)methanone' has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound works by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis and cell cycle arrest.
In addition to its anticancer properties, the compound has also been investigated for its potential as an antifungal and antibacterial agent. It has been shown to exhibit potent activity against various fungal and bacterial strains, including Candida albicans, Staphylococcus aureus, and Escherichia coli.
作用机制
The mechanism of action of '{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}(2-furyl)methanone' is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are essential for the growth and survival of cancer cells, fungi, and bacteria. The compound may also induce oxidative stress, leading to the death of cancer cells and microorganisms.
Biochemical and Physiological Effects
The compound '{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}(2-furyl)methanone' has been shown to exhibit various biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress in cancer cells and microorganisms. The compound also inhibits the activity of certain enzymes and proteins that are involved in DNA replication and repair, leading to the death of cancer cells and microorganisms.
实验室实验的优点和局限性
The compound '{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}(2-furyl)methanone' offers several advantages for lab experiments. It is relatively easy to synthesize, and the yield of the reaction is typically high. The compound also exhibits potent activity against various cancer cell lines, fungi, and bacteria, making it a promising candidate for further development.
However, the compound also has some limitations for lab experiments. It may exhibit cytotoxicity towards normal cells at high concentrations, leading to potential toxicity concerns. The compound may also have limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for the development of '{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}(2-furyl)methanone'. One potential direction is the optimization of the synthesis method to improve the yield and purity of the product. Another direction is the modification of the compound's structure to improve its solubility and bioavailability.
Further research is also needed to elucidate the mechanism of action of the compound and to identify its molecular targets. This information could be used to design more potent and selective analogs of the compound with improved efficacy and safety profiles.
Conclusion
In conclusion, '{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}(2-furyl)methanone' is a synthetic molecule that exhibits significant potential for various applications in medicinal chemistry, pharmaceuticals, and material science. The compound has been shown to exhibit potent anticancer, antifungal, and antibacterial activity, making it a promising candidate for further development. Further research is needed to optimize the synthesis method, elucidate the mechanism of action, and identify molecular targets for the compound.
合成方法
The synthesis of '{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}(2-furyl)methanone' involves the condensation of 1H-indole-3-carbaldehyde and 2-furyl ketone with 1-azepanone in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including nucleophilic addition, dehydration, and cyclization, leading to the formation of the target compound. The yield of the reaction is typically high, and the purity of the product can be further improved through various purification techniques.
属性
IUPAC Name |
1-(azepan-1-yl)-2-[3-(furan-2-carbonyl)indol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c24-20(22-11-5-1-2-6-12-22)15-23-14-17(16-8-3-4-9-18(16)23)21(25)19-10-7-13-26-19/h3-4,7-10,13-14H,1-2,5-6,11-12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYKWEMZBUCGMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24782632 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1,4-oxazepane](/img/structure/B4955396.png)

![4-{3-[benzyl(methyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B4955426.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-(2-thienylmethyl)benzamide](/img/structure/B4955427.png)
![7-benzoyl-11-(3-bromophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4955434.png)
![1-(4-methoxyphenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B4955442.png)
![2-methoxy-5-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine](/img/structure/B4955450.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B4955459.png)
![6-(4-bromophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4955464.png)

![4-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperazinone](/img/structure/B4955490.png)
![(2-{[2-(2,6-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B4955494.png)

![2-(4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepan-1-yl)-1,3-benzothiazole](/img/structure/B4955502.png)